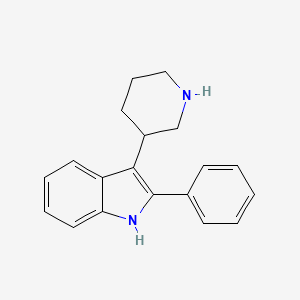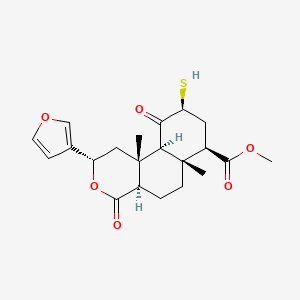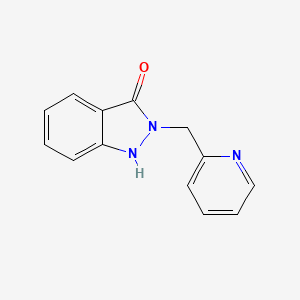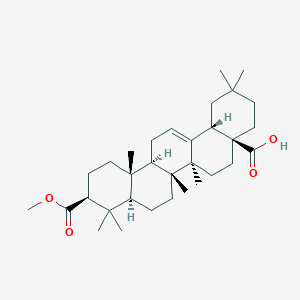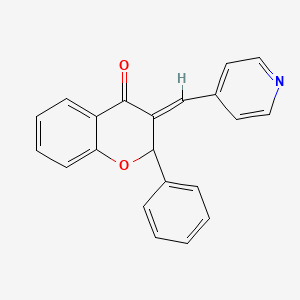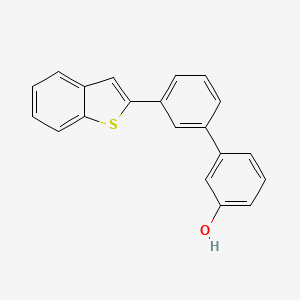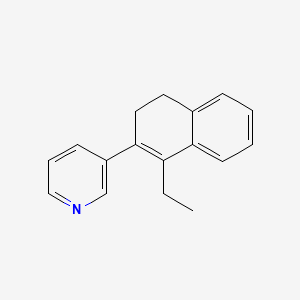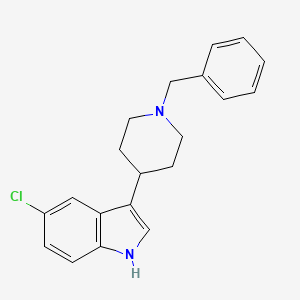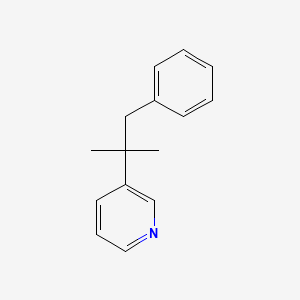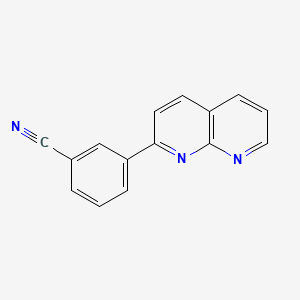
3-(2-(4-Methoxycinnamyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-methoxycinnamyl)phenyl)acrylic acid is a small molecular compound with a complex structure that includes a methoxycinnamyl group attached to a phenylacrylic acid backbone.
Vorbereitungsmethoden
The synthesis of 3-(2-(4-methoxycinnamyl)phenyl)acrylic acid typically involves the reaction of 4-methoxycinnamaldehyde with phenylacetic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to promote the reaction, and the product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
3-(2-(4-methoxycinnamyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-methoxycinnamyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-(4-methoxycinnamyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(2-(4-methoxycinnamyl)phenyl)acrylic acid can be compared with other similar compounds, such as:
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: This compound has similar structural features but includes additional methoxy groups, which may alter its chemical and biological properties.
3-Phenylacrylic acid: A simpler compound with a phenyl group attached to an acrylic acid backbone, lacking the methoxycinnamyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C19H18O3 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(E)-3-[2-[(E)-3-(4-methoxyphenyl)prop-2-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18O3/c1-22-18-12-9-15(10-13-18)5-4-8-16-6-2-3-7-17(16)11-14-19(20)21/h2-7,9-14H,8H2,1H3,(H,20,21)/b5-4+,14-11+ |
InChI-Schlüssel |
UIMOCAMZLBHNCQ-CTLAPNPFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/CC2=CC=CC=C2/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CCC2=CC=CC=C2C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
